Diethyl 3-Nitrobenzylphosphonate

Übersicht

Beschreibung

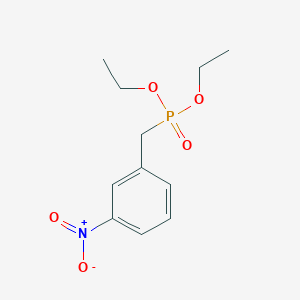

Diethyl 3-Nitrobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆NO₅P and a molecular weight of 273.22 g/mol It is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a phosphonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-Nitrobenzylphosphonate typically involves the reaction of 3-nitrobenzyl chloride with diethyl phosphite in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. The overall reaction can be represented as follows:

[ \text{3-Nitrobenzyl chloride} + \text{Diethyl phosphite} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 3-Nitrobenzylphosphonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The phosphonate group can be hydrolyzed to form the corresponding phosphonic acid.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-aminobenzylphosphonate.

Reduction: Formation of diethyl phosphonic acid.

Substitution: Formation of substituted benzylphosphonates.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Diethyl 3-nitrobenzylphosphonate is primarily investigated for its role in the development of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. Notably, phosphonates are known for their ability to mimic phosphate esters, making them valuable in drug design.

Case Study: Antimicrobial Activity

A recent study utilized this compound as a precursor in synthesizing a library of phosphonamide compounds aimed at combating antimicrobial resistance (AMR). The synthesized compounds demonstrated promising activity against resistant bacterial strains, indicating the potential of phosphonates as effective antimicrobial agents .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it useful for creating more complex molecules.

Synthesis of α-Aminophosphonates

This compound has been employed in the Kabachnik–Fields reaction to synthesize α-aminophosphonates. This reaction involves the condensation of aldehydes with amines and trialkyl phosphites, yielding high-purity products under mild conditions. The use of ultrasound irradiation has been shown to enhance yields significantly, achieving up to 97% efficiency .

Agricultural Applications

Phosphonates, including this compound, are also explored for their potential use in agriculture, particularly as herbicides and fungicides.

Case Study: Pesticide Development

Research indicates that modifications to the phosphonate structure can lead to compounds with enhanced herbicidal properties. For instance, derivatives of this compound have shown effectiveness against specific weed species, suggesting a pathway for developing new agrochemicals .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting various analytes due to its ability to form stable complexes with metal ions.

Detection of Metal Ions

Studies have demonstrated that this phosphonate can selectively bind to certain metal ions, allowing for sensitive detection methods in environmental monitoring and quality control processes .

Environmental Applications

Phosphonates are increasingly recognized for their role in environmental chemistry, particularly in water treatment processes.

Water Treatment Agents

This compound can be utilized as a scale inhibitor and corrosion protector in water systems. Its ability to chelate metal ions contributes to its effectiveness in preventing scale formation on surfaces .

Wirkmechanismus

The mechanism of action of Diethyl 3-Nitrobenzylphosphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phosphonate group can chelate metal ions, affecting enzymatic activities and cellular processes . These interactions can lead to antimicrobial effects and other biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diethyl benzylphosphonate

- Diethyl 4-nitrobenzylphosphonate

- Diethyl 2-nitrobenzylphosphonate

Comparison

Diethyl 3-Nitrobenzylphosphonate is unique due to the position of the nitro group on the benzyl ring. This positioning affects its reactivity and biological activity. Compared to Diethyl benzylphosphonate, the nitro group in this compound enhances its antimicrobial properties . The different positions of the nitro group in Diethyl 4-nitrobenzylphosphonate and Diethyl 2-nitrobenzylphosphonate result in variations in their chemical and biological behaviors.

Biologische Aktivität

Diethyl 3-nitrobenzylphosphonate (CAS Number: 104097-04-3) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

This compound has the following chemical structure:

- Linear Formula : C₁₁H₁₆N₁O₅P

- Molecular Weight : 273.22 g/mol

The presence of the nitro group at the 3-position on the benzyl moiety is significant, as it influences the compound's reactivity and biological interactions.

Antiviral Activity

Research indicates that phosphonate compounds, including this compound, exhibit antiviral properties. For instance, studies on related compounds have shown that modifications in the aryl groups can enhance stability and biological activity against viruses such as HIV. The stability of these compounds in biological media is critical for their efficacy as antiviral agents .

Anticancer Activity

Recent studies have explored the anticancer potential of phosphonated derivatives. For example, this compound was evaluated alongside other phosphonates for their cytotoxic effects on various cancer cell lines. The results indicated that certain structural modifications could lead to increased potency against cancer cells while maintaining lower cytotoxicity against normal cells .

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | HCT-116 (Colon cancer) | TBD | Moderate activity observed |

| This compound | Hep2 (Laryngeal cancer) | TBD | Lower cytotoxicity compared to doxorubicin |

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, including chymotrypsin. Similar compounds have demonstrated potent anticholinesterase activity, which is relevant for understanding their mechanism of action in biological systems . The inhibition of chymotrypsin by organophosphate analogs suggests potential applications in therapeutic settings where modulation of proteolytic activity is desired.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. Key findings from SAR studies include:

- Nitro Substituent : The presence of a nitro group enhances the reactivity and biological activity of phosphonates.

- Aryl Group Variations : Different aryl substituents can alter the stability and interaction profiles with biological targets, affecting both antiviral and anticancer activities.

- Hydrophobicity : Increasing hydrophobic character through substituent modifications has been correlated with improved cell membrane permeability and bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- A study demonstrated that diaryl phosphonates exhibit concentration-dependent anti-HIV activity, suggesting that this compound may similarly act as a pronucleotide within cells .

- Computational docking studies indicated strong binding interactions between phosphonated derivatives and key proteins involved in cancer progression, such as VEGFR2 and FGFR1 .

Eigenschaften

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHAEKQJZUMZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)[N+](=O)[O-])OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546435 | |

| Record name | Diethyl [(3-nitrophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104097-04-3 | |

| Record name | Diethyl [(3-nitrophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.